
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C10H8Cl5NO It is known for its unique structure, which includes both dichlorophenyl and trichloroethanimidate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate typically involves the reaction of 3,4-dichlorophenethylamine with trichloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the trichloroethanimidate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorophenethylamine: A related compound with similar structural features but different functional groups.
1-(2,4-Dichlorophenyl)-3-[(5-ethyl-4,6-dihydroxy-2-pyrimidinyl)thio]-2,5-pyrrolidinedione: Another compound with dichlorophenyl groups but different overall structure
Uniqueness
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate is unique due to its combination of dichlorophenyl and trichloroethanimidate groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
820260-69-3 |
|---|---|
Fórmula molecular |
C10H8Cl5NO |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)ethyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C10H8Cl5NO/c1-5(17-9(16)10(13,14)15)6-2-3-7(11)8(12)4-6/h2-5,16H,1H3 |
Clave InChI |
IVQOCYSVJPNRGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)Cl)Cl)OC(=N)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


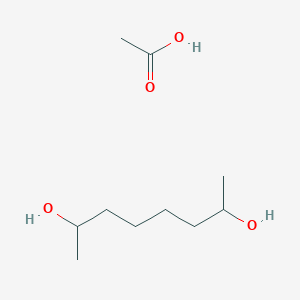
![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
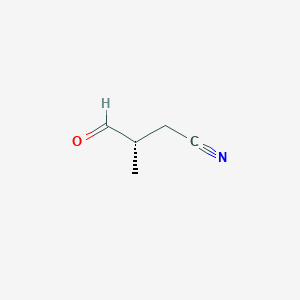




![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
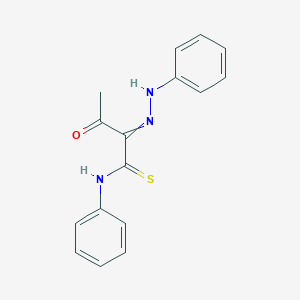
![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)
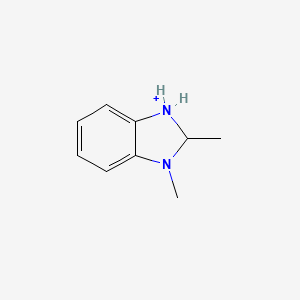
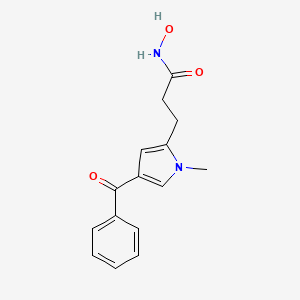

![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)
